molecular formula C4H3F5O3 B2555321 Pentafluoroethyloxy-acetic acid CAS No. 1301738-82-8

Pentafluoroethyloxy-acetic acid

Cat. No. B2555321
CAS RN: 1301738-82-8
M. Wt: 194.057
InChI Key: JBAHPWZULBRKNC-UHFFFAOYSA-N
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Description

Pentafluoroethyloxy-acetic acid is a chemical compound consisting of an ethylenedioxy group (-O-CH2-CH2-O-) substituted with five fluorine atoms and a carboxylic acid (-COOH) group. It is also known as ethyl 2-(perfluoroethoxy)acetate . Its molecular weight is 194.057.


Molecular Structure Analysis

The molecular structure of Pentafluoroethyloxy-acetic acid is characterized by its formula C4H3F5O3. The structure analysis of similar compounds often involves techniques such as Scanning Electron Microscopy (SEM), Confocal Laser Scanning Microscopy (CLSM), and Low Field Nuclear Magnetic Resonance (LF-NMR) .

Scientific Research Applications

Application in Chromatography and Mass Spectrometry

Pentafluoroethyloxy-acetic acid is utilized in chromatography and mass spectrometry. For example, a microscale method involves the preparation of the pentafluorobenzyl ester of indole-3-acetic acid using α-bromopentafluorotoluene as the esterifying agent. This method is applicable for the assay of indole-3-acetic acid in resinous plant material such as olive leaves (Epstein & Cohen, 1981).

Role in Maillard Reaction Systems

The formation of acetic acid from pentoses in aqueous buffered systems, including temperature and pH effects, has been studied. This supports β‐dicarbonyl cleavage of 1‐deoxypento‐2,4‐diulose as a major pathway leading to acetic acid in pentose‐based Maillard reaction systems (Davidek et al., 2008).

Safety Assessment in Food Contact Materials

There has been significant work on the safety assessment of perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, ammonium salt, and similar compounds for use in food contact materials. The European Food Safety Authority (EFSA) concluded that there is no safety concern for the consumer if these substances are used as polymer production aids during the manufacture of fluoropolymers (Flavourings, 2014).

Application in Catalysis

In the field of catalysis, acetic acid plays a role in various processes. For instance, the palladium-catalyzed isomerization of methylenecyclopropylcarbinols in acetic acid achieves regioselectivity by a subtle choice of ligand and/or solvent (Shi, Wang & Shao, 2007).

Biofuel Production

Acetic acid is also significant in biofuel production. A study on ethanol production from steam-pretreated, acetic-acid-impregnated wheat straw used simultaneous saccharification and co-fermentation with genetically modified yeast strain Saccharomyces cerevisiae (Bondesson & Galbe, 2016).

Hydrogenation Processes

The hydrogenation of acetic acid to ethanol over Ir-MoOx/SiO2 catalysts showed excellent performance, indicating potential applications in biomass conversion processes (Wang et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, acetic acid, indicates that it is flammable and causes severe skin burns and eye damage . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

While specific future directions for Pentafluoroethyloxy-acetic acid are not mentioned in the search results, research into similar compounds often focuses on their potential applications in various fields, such as materials science, medicine, and environmental science .

properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5O3/c5-3(6,7)4(8,9)12-1-2(10)11/h1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAHPWZULBRKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluoroethyloxy-acetic acid

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